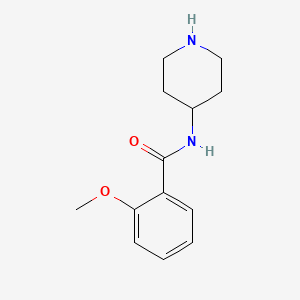
2-methoxy-N-piperidin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-piperidin-4-ylbenzamide (MPB) is a synthetic compound that belongs to the class of benzamides. It has been widely used in scientific research for its potential therapeutic properties. MPB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair and cell death.
Wirkmechanismus
PARP-1 is an enzyme that plays a crucial role in DNA repair and cell death. 2-methoxy-N-piperidin-4-ylbenzamide inhibits PARP-1 by binding to its catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce inflammation and oxidative stress in various disease models. This compound has been shown to improve cardiac function in animal models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-piperidin-4-ylbenzamide is a potent inhibitor of PARP-1 and has been extensively studied in various disease models. However, its use in clinical trials is limited due to its poor solubility and bioavailability. This compound also has off-target effects on other PARP isoforms, which may limit its therapeutic potential.
Zukünftige Richtungen
Future research on 2-methoxy-N-piperidin-4-ylbenzamide should focus on improving its solubility and bioavailability to increase its efficacy in clinical trials. The development of more selective PARP inhibitors may also lead to the development of more effective cancer therapies. This compound may also have potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-piperidin-4-ylbenzamide involves the reaction of 2-methoxybenzoic acid with piperidine and thionyl chloride to form this compound. The reaction is carried out under reflux conditions in the presence of anhydrous dichloromethane. The product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-piperidin-4-ylbenzamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to inhibit PARP-1, which is overexpressed in many cancer cells and plays a crucial role in DNA repair. This compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death.
Eigenschaften
IUPAC Name |
2-methoxy-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGSTMKZLSHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)